

BAY1143572 (Atuveciclib): An In-Depth Technical Guide to its Apoptosis Induction Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BAY1143572**

Cat. No.: **B1191584**

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Abstract

BAY1143572, also known as Atuveciclib, is a potent and highly selective, orally bioavailable inhibitor of the Positive Transcription Elongation Factor b (PTEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[1][2][3] By targeting the transcriptional machinery of cancer cells, **BAY1143572** effectively downregulates the expression of key anti-apoptotic and pro-survival proteins, leading to the induction of apoptosis. This technical guide provides a comprehensive overview of the molecular pathways involved in **BAY1143572**-induced apoptosis, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of CDK9 and Transcriptional Repression

The primary mechanism of action of **BAY1143572** is the selective inhibition of CDK9 kinase activity.[2][3] CDK9 is a crucial component of the PTEFb complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is essential for the transition from abortive to productive elongation of transcription for a significant subset of genes.

By inhibiting CDK9, **BAY1143572** prevents the phosphorylation of RNAPII, leading to a stall in transcriptional elongation and subsequent downregulation of genes with short-lived mRNA

transcripts.[1][4] Many of these genes encode proteins that are critical for cancer cell survival and proliferation, including the master oncogene MYC and the anti-apoptotic Bcl-2 family member, Myeloid Cell Leukemia-1 (MCL-1).[1][4]

The Molecular Pathway of BAY1143572-Induced Apoptosis

The induction of apoptosis by **BAY1143572** is a multi-faceted process that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, primarily triggered by the depletion of critical survival proteins.

Downregulation of Key Anti-Apoptotic Proteins

The transcriptional repression induced by **BAY1143572** leads to a rapid decrease in the intracellular levels of two key anti-apoptotic proteins:

- MYC: A transcription factor that drives cell proliferation and inhibits apoptosis. Its downregulation is a central event in the anti-cancer activity of **BAY1143572**.[1][4]
- MCL-1: An anti-apoptotic member of the Bcl-2 family that sequesters pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane. **BAY1143572** treatment leads to a dose-dependent decrease in both MCL-1 mRNA and protein levels.

Activation of the Intrinsic Apoptotic Pathway

The depletion of MCL-1 is a key event that triggers the intrinsic apoptotic pathway. With reduced MCL-1 levels, pro-apoptotic Bcl-2 family members such as Bak and Bax are liberated and activated, leading to:

- Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak and Bax oligomerize in the outer mitochondrial membrane, forming pores that disrupt the mitochondrial integrity.
- Cytochrome c Release: The formation of these pores allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

- Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.
- Executioner Caspase Activation: Activated caspase-9 cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.

Crosstalk with the Extrinsic Apoptotic Pathway

Evidence also suggests that **BAY1143572** can sensitize cancer cells to the extrinsic apoptotic pathway, particularly in combination with agents like TNF-related apoptosis-inducing ligand (TRAIL).^[5] This is achieved through the downregulation of c-FLIP (cellular FLICE-inhibitory protein), a key inhibitor of caspase-8. The suppression of c-FLIP allows for the efficient activation of caspase-8 at the Death-Inducing Signaling Complex (DISC), which can then directly activate executioner caspases or cleave Bid to tBid, further amplifying the intrinsic pathway.

The activated executioner caspases (caspase-3 and -7) are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the activity of **BAY1143572**.

Parameter	Value	Reference
IC50 CDK9/CycT1	13 nM	[6][7]
IC50 GSK3 α	45 nM	[7]
IC50 GSK3 β	87 nM	[7]
Antiproliferative IC50 HeLa	920 nM	[2][7]
Antiproliferative IC50 MOLM-13	310 nM	[2][7]

Table 1: In Vitro Inhibitory and Antiproliferative Activity of **BAY1143572**.

Cell Line	Treatment	Effect	Reference
Pancreatic Cancer Cells	BAY1143572 + TRAIL	Substantial increase in the Sub-G1 (apoptotic) cell population.	[5]
Esophageal Adenocarcinoma Cells	BAY1143572	Dose-dependent decrease in MCL-1 protein and mRNA levels.	

Table 2: Cellular Effects of **BAY1143572** on Apoptosis and Protein Expression.

Experimental Protocols

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic cells following treatment with **BAY1143572**.

- Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
- Treatment: Treat cells with varying concentrations of **BAY1143572** (e.g., 0.1, 0.5, 1, 5 μ M) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
- Cell Harvesting:
 - Collect the culture supernatant containing floating (apoptotic) cells.
 - Wash the adherent cells with PBS and detach them using trypsin-EDTA.
 - Combine the detached cells with the supernatant from the corresponding well and centrifuge.
- Staining:

- Wash the cell pellet with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
 - Annexin V-negative/PI-negative cells are live cells.
 - Annexin V-positive/PI-negative cells are early apoptotic cells.
 - Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to assess the levels of key proteins in the apoptotic pathway.

- Cell Lysis: After treatment with **BAY1143572**, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-polyacrylamide gel electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.

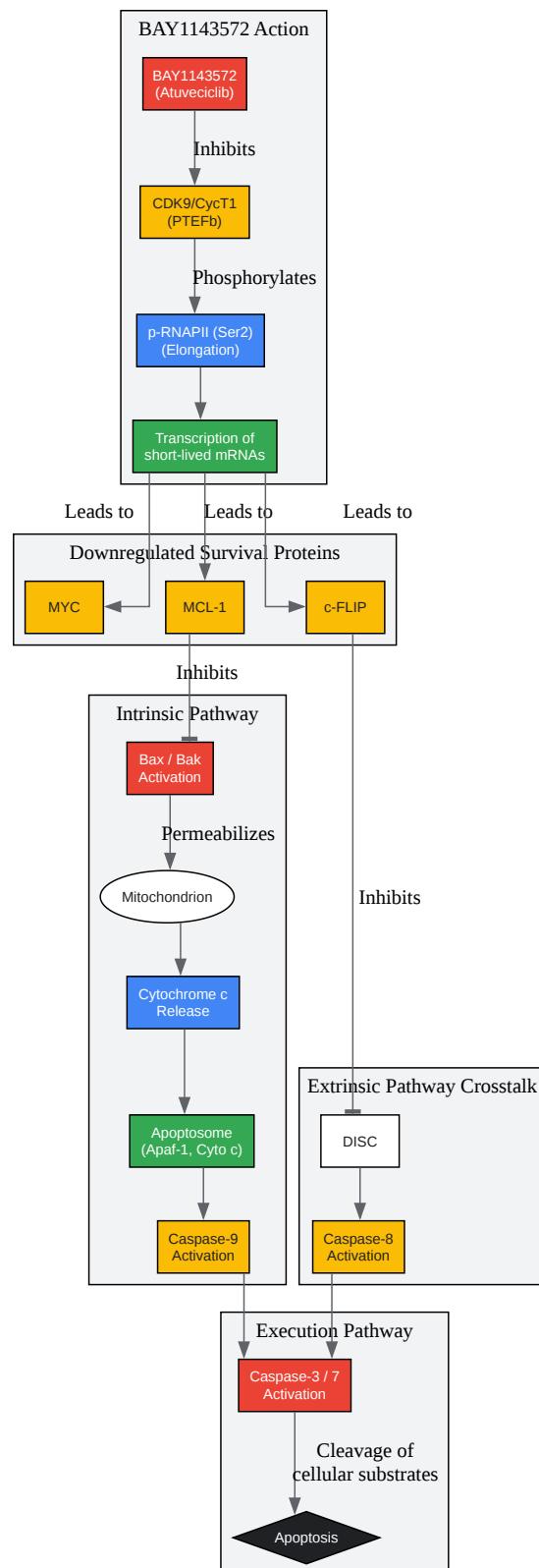
- Incubate the membrane with primary antibodies against target proteins (e.g., MYC, MCL-1, Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β -actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

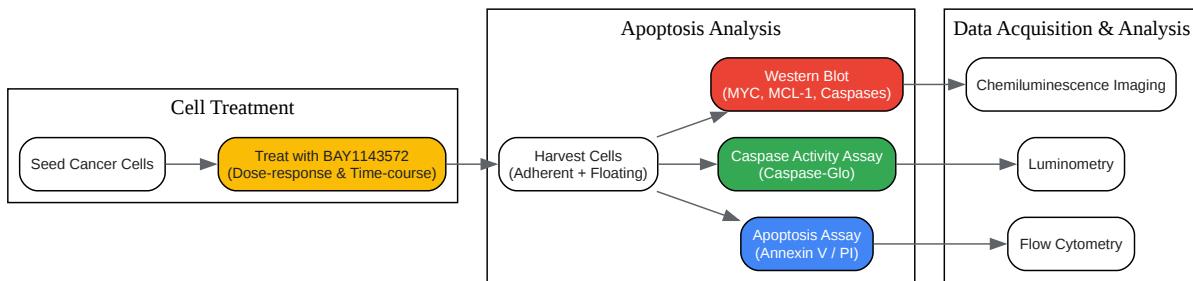
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of the executioner caspases-3 and -7.

- Cell Seeding: Seed cells in a white-walled 96-well plate.
- Treatment: Treat cells with **BAY1143572** at various concentrations and time points.
- Assay Procedure:
 - Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
 - Add the Caspase-Glo® 3/7 Reagent to each well.
 - Mix the contents by shaking the plate.
 - Incubate at room temperature for 30 minutes to 3 hours.
- Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Visualizations





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- To cite this document: BenchChem. [BAY1143572 (Atuveciclib): An In-Depth Technical Guide to its Apoptosis Induction Pathway]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1191584#bay1143572-induced-apoptosis-molecular-pathway>]

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